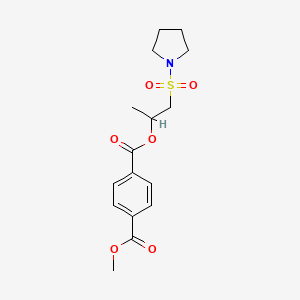
3-fluoro-N-methyl-N-(3-methylbutan-2-yl)pyrazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-fluoro-N-methyl-N-(3-methylbutan-2-yl)pyrazin-2-amine is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of pyrazine derivatives, which have been found to exhibit various biological activities.
Aplicaciones Científicas De Investigación
3-fluoro-N-methyl-N-(3-methylbutan-2-yl)pyrazin-2-amine has been studied for its potential applications in scientific research. It has been found to exhibit antifungal, antibacterial, and anticancer activities. In addition, it has been studied for its potential as a photosensitizer in photodynamic therapy, a type of cancer treatment that uses light to activate a drug that kills cancer cells.
Mecanismo De Acción
The exact mechanism of action of 3-fluoro-N-methyl-N-(3-methylbutan-2-yl)pyrazin-2-amine is not fully understood. However, it has been proposed that the compound may exert its biological activities by inhibiting the growth of cancer cells, disrupting the membrane integrity of bacteria and fungi, and generating reactive oxygen species that can damage cellular components.
Biochemical and Physiological Effects
Studies have shown that 3-fluoro-N-methyl-N-(3-methylbutan-2-yl)pyrazin-2-amine can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of various bacterial and fungal strains, and generate reactive oxygen species that can damage cellular components. However, the exact biochemical and physiological effects of the compound on different cell types and organisms are still being studied.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-fluoro-N-methyl-N-(3-methylbutan-2-yl)pyrazin-2-amine in lab experiments is its potential as a photosensitizer in photodynamic therapy. In addition, the compound has been found to exhibit potent biological activities, which make it a promising candidate for further studies. However, one of the limitations of using this compound is its relatively low solubility in water, which may affect its bioavailability and efficacy in certain experimental setups.
Direcciones Futuras
There are several future directions for the study of 3-fluoro-N-methyl-N-(3-methylbutan-2-yl)pyrazin-2-amine. One direction is to further investigate its potential as a photosensitizer in photodynamic therapy, including optimizing its formulation and testing its efficacy in animal models. Another direction is to explore its mechanism of action and identify its molecular targets in different cell types and organisms. Furthermore, the compound can be modified to improve its solubility and bioavailability, which may enhance its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 3-fluoro-N-methyl-N-(3-methylbutan-2-yl)pyrazin-2-amine has been reported in the literature. The method involves the reaction of 3-methyl-2-butanone with hydrazine hydrate to form 3-methyl-2-butanone hydrazone, which is then reacted with 3-fluorobenzaldehyde to form the final product.
Propiedades
IUPAC Name |
3-fluoro-N-methyl-N-(3-methylbutan-2-yl)pyrazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16FN3/c1-7(2)8(3)14(4)10-9(11)12-5-6-13-10/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYWPNWULVAOVOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)N(C)C1=NC=CN=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(4-Fluoro-3-nitroanilino)-2-oxoethyl] 1-methyl-6-oxopiperidine-3-carboxylate](/img/structure/B7429655.png)
![2-(6-oxa-9-azaspiro[4.5]decan-9-yl)-2-oxo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B7429662.png)
![1-[4-[4-(1,4-Diazepane-1-carbonyl)phenoxy]phenyl]ethanone;hydrochloride](/img/structure/B7429670.png)



![6-[[[1-(3-chlorophenyl)-2-methoxyethyl]amino]methyl]-2-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B7429706.png)
![2-methyl-N-(1,2,5-thiadiazol-3-yl)-3-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B7429714.png)
![3-[(3-Cyanopyridin-4-yl)-methylamino]propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B7429728.png)
![N-(4-acetamidophenyl)-2-[(3-chloro-4-methoxyphenyl)methyl-methylamino]acetamide](/img/structure/B7429744.png)
![Benzyl 3-[(6-methylpyridin-3-yl)sulfonylamino]azetidine-1-carboxylate](/img/structure/B7429745.png)
![N-cyclopropyl-N-[4-[[1-(3-nitrophenyl)-2-oxopyrrolidin-3-yl]amino]phenyl]acetamide](/img/structure/B7429747.png)
![2-Methyl-1-(2-morpholin-4-ylethyl)-3-[(3-morpholin-4-ylphenyl)methyl]guanidine;hydrobromide](/img/structure/B7429754.png)
